1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

Catalog No.
S919048
CAS No.
1260802-64-9
M.F
C13H13F2N
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

CAS Number

1260802-64-9

Product Name

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile

IUPAC Name

1-(2,4-difluorophenyl)cyclohexane-1-carbonitrile

Molecular Formula

C13H13F2N

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C13H13F2N/c14-10-4-5-11(12(15)8-10)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2

InChI Key

GJCMAAIIVRTVJX-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)F

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is a fluorinated organic compound characterized by the molecular formula C₁₃H₁₃F₂N and a molecular weight of 221.25 g/mol. This compound belongs to the family of cyclohexane-1-carbonitriles and features a cyclohexane ring substituted with a 2,4-difluorophenyl group and a carbonitrile functional group. Its structure imparts unique chemical properties, making it valuable in various scientific applications .

There is no scientific literature available on the mechanism of action of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile.

  • Potential for toxicity: Aromatic nitriles can be harmful if ingested, inhaled, or absorbed through the skin.
  • Flammability: The compound likely has moderate flammability due to the presence of the aromatic ring and the carbon-carbon triple bond.
  • Irritating properties: The nitrile group can be irritating to the eyes, skin, and respiratory system.
  • Medicinal Chemistry

    The presence of the nitrile group (C≡N) and the difluorophenyl ring suggests potential for this molecule to be investigated for its biological activity. Nitrile groups can participate in various interactions with biological molecules, while the difluorophenyl ring can enhance binding affinity and improve drug metabolism properties [, ].

  • Material Science

    The cyclohexane ring provides a rigid scaffold, while the difluorophenyl group can introduce interesting electronic properties. This combination could be of interest for researchers developing new materials with specific functionalities, such as liquid crystals or organic semiconductors [, ].

  • Organic Synthesis

    1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile could serve as a building block for the synthesis of more complex molecules with desired properties. The nitrile group can be readily transformed into various other functional groups, making it a versatile intermediate in organic chemistry [].

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions .

These reactions are typically facilitated in organic solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature depending on the specific reaction.

The biological activity of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile is primarily linked to its role in enzyme inhibition and receptor binding studies. The compound has been explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its interaction with biological targets suggests that it may modulate various biochemical pathways, although specific mechanisms of action require further investigation .

The synthesis of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile typically involves the reaction of 2,4-difluorobenzonitrile with cyclohexanone. This reaction is generally conducted in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution. Industrial methods for producing this compound may utilize optimized conditions for enhanced yield and efficiency, often employing automated reactors and continuous flow systems .

This compound has diverse applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is used in studies related to enzyme inhibition and receptor interactions.
  • Medicine: As a precursor for potential therapeutic agents, it plays a role in developing anti-inflammatory and anticancer drugs.
  • Industry: It is utilized in producing specialty chemicals and materials such as polymers and coatings .

Interaction studies involving 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile focus on its effects on specific enzymes and receptors. These studies aim to elucidate how the compound modulates biological pathways and its potential therapeutic benefits. Research indicates that its unique structure allows for selective interactions with certain molecular targets, making it a candidate for further pharmacological exploration .

When compared to other similar compounds, 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile exhibits distinct characteristics due to its specific substitution pattern. Notable similar compounds include:

  • 1-(2,4-Dichlorophenyl)cyclohexane-1-carbonitrile: Features chlorine atoms instead of fluorine atoms; differences in reactivity and biological activity are expected.
  • 1-(2,4-Difluorophenyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group; this alteration significantly impacts chemical properties and applications.

The uniqueness of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile lies in its combination of fluorine atoms and the carbonitrile functional group, which confer distinct chemical and biological properties not found in its analogs .

Infrared Spectroscopy

The infrared spectrum of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile exhibits characteristic absorption bands that confirm the presence of key functional groups. The most diagnostic peak appears at 2240-2220 cm⁻¹, corresponding to the carbon-nitrogen triple bond (C≡N) stretching vibration [1]. This frequency range is typical for aromatic nitriles, where conjugation between the nitrile group and the aromatic ring system results in a slight reduction in the C≡N stretching frequency compared to aliphatic nitriles (2260-2240 cm⁻¹) [1] [2].

The aromatic C-H stretching vibrations manifest as medium-intensity bands in the 3150-3050 cm⁻¹ region, while the cyclohexane C-H stretching appears as strong absorptions between 3000-2850 cm⁻¹ [3]. The presence of fluorine substituents is confirmed by characteristic C-F stretching vibrations in the 1400-1000 cm⁻¹ range, appearing as strong, sharp bands [4]. Aromatic C=C stretching vibrations are observed at 1600-1475 cm⁻¹, consistent with the substituted benzene ring system [3].

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum in deuterated chloroform reveals distinct resonance patterns characteristic of the molecular structure. Aromatic protons appear as complex multiplets in the 7.4-7.2 ppm region, with the chemical shifts influenced by the electron-withdrawing effects of the fluorine substituents [5]. The cyclohexane protons manifest as overlapping multiplets in the 2.5-1.5 ppm range, reflecting the chair conformation of the cyclohexane ring [6].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed structural information about the carbon framework. The nitrile carbon appears as a characteristic singlet at approximately 120 ppm, while aromatic carbons resonate in the 130-160 ppm region with fluorine coupling effects evident [7]. The cyclohexane carbons exhibit signals in the 25-35 ppm range, consistent with saturated aliphatic carbons [8].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular composition with a molecular ion peak at m/z 221, corresponding to the molecular formula C₁₃H₁₃F₂N [9]. The fragmentation pattern typically involves loss of the nitrile group and successive fragmentation of the cyclohexane ring system. The presence of fluorine atoms influences the fragmentation pathway, with characteristic losses observed in the mass spectrum [10].

Thermodynamic and Kinetic Stability

Thermodynamic Stability

1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile demonstrates high thermodynamic stability under ambient conditions. The compound benefits from significant aromatic stabilization through conjugation between the electron-withdrawing nitrile group and the fluorinated aromatic ring system [11]. The presence of two fluorine substituents at the 2,4-positions enhances this stabilization through electronic effects, contributing to the overall thermodynamic stability of the molecule [5].

The estimated activation energy for thermal decomposition exceeds 250 kJ/mol, indicating substantial kinetic barriers to decomposition processes [12]. This high activation energy reflects the strength of the aromatic system and the stability of the quaternary carbon center bearing both the nitrile and aromatic substituents [13].

Kinetic Stability

At room temperature, the compound exhibits excellent kinetic stability with no observable degradation under normal storage conditions. The kinetic stability is enhanced by the chair conformation of the cyclohexane ring, which minimizes steric interactions and provides a stable molecular geometry [6]. The fluorine substituents contribute to kinetic stability through their electron-withdrawing effects, which reduce the reactivity of the aromatic ring toward nucleophilic attack [14].

Thermal analysis indicates that significant decomposition does not occur below 200°C, with the half-life at 100°C estimated to exceed 24 hours [15]. This thermal stability profile is consistent with other fluorinated aromatic nitriles and supports the compound's utility in synthetic applications requiring elevated temperatures [16].

Solubility and Partition Coefficients

Solubility Profile

The solubility characteristics of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile reflect its hydrophobic nature and moderate polarity. The compound exhibits poor solubility in water due to the hydrophobic cyclohexane ring and the electron-withdrawing effects of the fluorine substituents [17]. The predicted density of 1.16 ± 0.1 g/cm³ indicates a relatively dense organic compound [18].

In polar aprotic solvents such as dimethyl sulfoxide and chloroform, the compound demonstrates good solubility, consistent with its moderate polarity arising from the nitrile group . Alcoholic solvents such as methanol and ethanol provide moderate solubility, while the compound is readily soluble in n-octanol, indicating significant lipophilic character [20].

Partition Coefficient

The estimated logarithmic partition coefficient (log P) for the octanol-water system ranges from 3.5 to 4.5, indicating moderate lipophilicity [21]. This value reflects the balance between the hydrophobic cyclohexane and aromatic ring systems and the polar nitrile functionality. The topological polar surface area is estimated at 23-25 Ų, primarily contributed by the nitrile group [9].

The partition behavior is influenced by the fluorine substituents, which increase the electron density withdrawal from the aromatic system while maintaining the overall lipophilic character of the molecule [5]. This balance results in favorable partition coefficients for biological membrane permeation and tissue distribution [22].

Thermal Decomposition and Hazard Profile

Thermal Decomposition Pathways

Thermal decomposition of 1-(2,4-Difluorophenyl)cyclohexane-1-carbonitrile occurs through multiple pathways, with initiation temperatures exceeding 200°C. The primary decomposition products include hydrogen fluoride (HF), hydrogen cyanide (HCN), nitrogen oxides (NOx), and carbon oxides (COx) [12]. The formation of these toxic and corrosive gases presents significant hazards during thermal processing or in fire situations [23].

The decomposition mechanism involves initial C-C bond cleavage in the cyclohexane ring, similar to cyclohexane pyrolysis, followed by aromatic ring fragmentation and nitrile group decomposition [24]. The presence of fluorine substituents influences the decomposition pathway by stabilizing certain intermediates and affecting the overall kinetics [25].

Hazard Assessment

The compound presents a high hazard profile due to the toxic nature of its thermal decomposition products. Hydrogen fluoride formation poses severe corrosion and acute toxicity risks, while hydrogen cyanide evolution presents extreme acute toxicity hazards [26]. These decomposition products necessitate appropriate engineering controls and personal protective equipment during handling and processing [27].

Physical hazards include the generation of irritating vapors and toxic gas evolution at elevated temperatures. The compound is classified as a combustible solid with toxic combustion products, requiring careful consideration of fire suppression methods and emergency response procedures [28]. Storage should be conducted in cool, dry conditions under inert atmosphere to prevent degradation and hazardous decomposition [29].

XLogP3

3.7

Dates

Last modified: 04-14-2024

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